molecular formula C21H28O2 B1206240 17-Allylestra-1,3,5(10)-triene-3,17beta-diol CAS No. 971-82-4

17-Allylestra-1,3,5(10)-triene-3,17beta-diol

Cat. No.: B1206240
CAS No.: 971-82-4
M. Wt: 312.4 g/mol
InChI Key: XEKBJRSLNPZRAN-MJCUULBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Allylestra-1,3,5(10)-triene-3,17beta-diol is a 3-hydroxy steroid.

Scientific Research Applications

Synthesis and Conformation

  • A study by Schwarz et al. (2003) focused on synthesizing diastereomeric 16,17-diols related to 17-Allylestra-1,3,5(10)-triene-3,17beta-diol. They explored the conformation of these compounds, providing insights into their structural characteristics, which are crucial for understanding their interaction with biological systems (Schwarz et al., 2003).

Stereoselectivity in Chemical Reactions

  • Research by Bull and Kaiser (1994) investigated the stereoselectivity in the epoxidation and cis-hydroxylation of compounds closely related to this compound. Understanding the stereoselectivity in these reactions is vital for developing specific synthetic routes for similar steroidal compounds (Bull & Kaiser, 1994).

Receptor-Binding Examination

  • Tapolcsányi et al. (2002) synthesized isomers of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol and tested their affinity for estrogen, androgen, and progesterone receptors. This research provides valuable information on the receptor-binding properties of steroidal compounds related to this compound (Tapolcsányi et al., 2002).

Novel Synthetic Routes

  • Laing and Sykes (1968) developed a new route to synthesize 3-methoxyoestra-1,3,5(10)-trien-17-one, contributing to the broader field of synthetic methods for compounds like this compound. This study enhances our understanding of efficient and novel synthetic routes for steroidal compounds (Laing & Sykes, 1968).

Radioactive Labeling

  • Nakatsuka et al. (1986) developed a process for preparing iodovinyl-estradiol, which is a compound similar to this compound, where the iodine atom is radioactive. Such developments are crucial for the application of these compounds in medical imaging and diagnostics (Nakatsuka et al., 1986).

Properties

971-82-4

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-13-methyl-17-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,5,7,13,17-19,22-23H,1,4,6,8-12H2,2H3/t17-,18-,19+,20+,21+/m1/s1

InChI Key

XEKBJRSLNPZRAN-MJCUULBUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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